2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene
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Overview
Description
2-(1,3-BENZODIOXOL-5-YL)-3-NITRO-2H-CHROMEN-8-YL METHYL ETHER is a complex organic compound that features a benzodioxole moiety fused with a chromen structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZODIOXOL-5-YL)-3-NITRO-2H-CHROMEN-8-YL METHYL ETHER typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole moiety, which can be synthesized from piperonal through a series of reactions including nitration and etherification . The chromen structure is then introduced via a cyclization reaction, often catalyzed by acids or bases under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZODIOXOL-5-YL)-3-NITRO-2H-CHROMEN-8-YL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
2-(1,3-BENZODIOXOL-5-YL)-3-NITRO-2H-CHROMEN-8-YL METHYL ETHER has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZODIOXOL-5-YL)-3-NITRO-2H-CHROMEN-8-YL METHYL ETHER involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating microtubule assembly and inhibiting tubulin polymerization . The compound’s antimicrobial effects could be due to its interaction with bacterial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds share the benzodioxole moiety and have shown significant anticancer activity.
BENZO[D][1,3]DIOXOLE SUBSTITUTED ORGANO SELENIUM COMPOUNDS: These compounds also contain the benzodioxole structure and exhibit various biological activities, including antioxidant and antitumor properties.
Uniqueness
What sets 2-(1,3-BENZODIOXOL-5-YL)-3-NITRO-2H-CHROMEN-8-YL METHYL ETHER apart is its unique combination of the benzodioxole and chromen structures, which may confer distinct biological activities and synthetic versatility.
Properties
Molecular Formula |
C17H13NO6 |
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Molecular Weight |
327.29 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene |
InChI |
InChI=1S/C17H13NO6/c1-21-14-4-2-3-10-7-12(18(19)20)16(24-17(10)14)11-5-6-13-15(8-11)23-9-22-13/h2-8,16H,9H2,1H3 |
InChI Key |
QWOUKIOUQBZKAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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